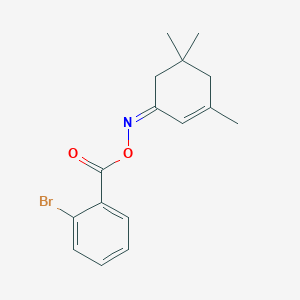![molecular formula C16H15ClN2O B375938 1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole CAS No. 309938-36-1](/img/structure/B375938.png)
1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as omeprazole, a proton pump inhibitor that is commonly used to treat acid-related disorders such as gastroesophageal reflux disease (GERD). In
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole involves the inhibition of the proton pump in the gastric parietal cells. This inhibition leads to a reduction in the production of gastric acid, which is responsible for the symptoms of acid-related disorders.
Biochemical and Physiological Effects:
1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of gastric acid, increase the pH of the stomach, and inhibit the growth of Helicobacter pylori, a bacterium responsible for peptic ulcer disease. In addition, it has been shown to have anti-inflammatory effects, reducing the production of cytokines and chemokines that are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole in lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the physiology of the gastric parietal cells and the effects of gastric acid on various biological processes. However, one of the limitations of using this compound is its specificity for the proton pump. This limits its use in studying other aspects of gastric acid secretion and may require the use of other compounds in conjunction with 1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole.
Direcciones Futuras
There are many potential future directions for research on 1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole. One area of interest is the development of new proton pump inhibitors with improved efficacy and fewer side effects. Another area of interest is the investigation of the anti-inflammatory and anti-tumor properties of this compound, which could lead to the development of new therapies for inflammatory diseases and cancer. Additionally, the role of 1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole in the gut microbiome and its effects on the immune system are areas of active research.
Métodos De Síntesis
The synthesis of 1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole involves the reaction of omeprazole sulfide with hydrogen peroxide in the presence of a catalyst. This method yields omeprazole in high purity and is widely used in the pharmaceutical industry.
Aplicaciones Científicas De Investigación
1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating acid-related disorders such as GERD, peptic ulcer disease, and Zollinger-Ellison syndrome. In addition, it has been investigated for its potential anti-inflammatory, anti-tumor, and anti-microbial properties.
Propiedades
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]-2-methylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-12-18-15-4-2-3-5-16(15)19(12)10-11-20-14-8-6-13(17)7-9-14/h2-9H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKXHRPFRHZMHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Chlorophenoxy)ethyl]-2-methylbenzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl {[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate](/img/structure/B375855.png)
![[3-Amino-4-(5-methyl-2-furyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-chlorophenyl)methanone](/img/structure/B375856.png)

![N-{2-(3,4-dimethoxyphenyl)-1-[(2-methoxyanilino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B375860.png)

![Ethyl 2-[(2-chlorobenzoyl)amino]-4-isobutyl-3-thiophenecarboxylate](/img/structure/B375862.png)
![2-amino-4-(3,4-dimethoxyphenyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B375864.png)
![6-amino-4-(2,4-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B375866.png)
![Ethyl 5-ethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B375867.png)
![2-[2-Furoyl(4-methoxybenzyl)amino]benzoic acid](/img/structure/B375869.png)
![2-[Benzyl(2-furoyl)amino]benzoic acid](/img/structure/B375870.png)

![N-(4-bromophenyl)-2-[[4-(4-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B375874.png)
